molecular formula C10H17NO5 B7838802 (S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid

Cat. No.: B7838802
M. Wt: 231.25 g/mol
InChI Key: KOOKENROFNHCNM-QMMMGPOBSA-N
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Description

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid is a chiral amino acid derivative This compound is characterized by the presence of an allyloxycarbonyl group, an amino group, and a hydroxyhexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid typically involves the protection of the amino group, followed by the introduction of the allyloxycarbonyl group. One common method involves the use of allyl chloroformate in the presence of a base to form the allyloxycarbonyl-protected amino acid. The hydroxyhexanoic acid moiety can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The allyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amino acids or new derivatives.

Scientific Research Applications

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Methoxy)carbonyl)amino)-6-hydroxyhexanoic acid
  • (S)-2-(((Ethoxy)carbonyl)amino)-6-hydroxyhexanoic acid
  • (S)-2-(((Butoxy)carbonyl)amino)-6-hydroxyhexanoic acid

Uniqueness

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-2-7-16-10(15)11-8(9(13)14)5-3-4-6-12/h2,8,12H,1,3-7H2,(H,11,15)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOKENROFNHCNM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CCCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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